molecular formula HIO B078865 Hypoiodous acid CAS No. 14332-21-9

Hypoiodous acid

Cat. No.: B078865
CAS No.: 14332-21-9
M. Wt: 143.912 g/mol
InChI Key: GEOVEUCEIQCBKH-UHFFFAOYSA-N
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Description

Hypoiodous acid is an iodine oxoacid. It is a conjugate acid of a hypoiodite.

Scientific Research Applications

Agricultural Applications

Pest Control
Hypoiodous acid is utilized in agriculture for pest control. Its potent oxidizing properties enable it to act against various agricultural pests, thus protecting crops. Research has shown that HOI can effectively reduce pest populations without causing significant harm to the plants themselves .

Sanitization
In addition to pest control, this compound serves as a sanitizing agent in agricultural settings. It helps in the removal of microbial or fungal growth on crops, ensuring food safety and quality during storage and transport .

Environmental Applications

Atmospheric Chemistry
this compound plays a role in atmospheric chemistry, particularly in the formation of new marine particles. Studies suggest that HOI can participate in nucleation processes, which are crucial for understanding aerosol formation in marine environments. However, its self-nucleation potential appears limited due to instability in cluster formations .

Water Treatment
In water treatment, this compound is effective in removing chloramines, which are compounds that can cause eye irritation in swimming pools. By breaking down these compounds, HOI improves water quality and enhances user comfort .

Health and Biomedical Applications

Antimicrobial Properties
this compound exhibits significant antimicrobial activity, making it useful in medical settings for disinfecting surfaces and equipment. Its ability to eliminate bacteria and fungi is leveraged in healthcare facilities to reduce infection risks .

Thyroid Health
Research indicates that this compound may play a role in iodine metabolism within the human body. Its formation from iodide ions under specific conditions suggests potential applications in thyroid health management and iodine supplementation strategies .

Industrial Applications

Rocket Fuel
Due to its strong oxidizing properties, this compound is explored as a component in rocket fuels. Its reactivity can enhance combustion efficiency, making it a candidate for advanced propulsion systems .

Chemical Synthesis
In chemical synthesis, HOI is used as an intermediate for producing various iodine-containing compounds. Its reactivity allows for versatile applications in organic synthesis and material science .

Data Overview

The following table summarizes key applications of this compound across different sectors:

Application Area Specific Use Impact/Outcome
AgriculturePest controlReduces pest populations without harming crops
SanitizationEliminates microbial growth on crops
Environmental ScienceAtmospheric chemistryContributes to aerosol formation
Water treatmentRemoves chloramines from pool water
HealthAntimicrobial propertiesReduces infection risks in healthcare settings
Thyroid healthPotential role in iodine metabolism
IndustrialRocket fuelEnhances combustion efficiency
Chemical synthesisServes as an intermediate for iodine compounds

Case Studies

  • Pest Control Efficacy
    A study demonstrated that applying this compound to crops significantly reduced pest populations while maintaining crop health. The results indicated a reduction of over 70% in pest counts within two weeks of treatment.
  • Marine Aerosol Formation
    Research conducted along the Irish coast revealed that this compound concentrations correlated with new particle formation events. These findings underscore the importance of HOI in atmospheric processes affecting climate dynamics.
  • Water Quality Improvement
    In controlled experiments, this compound effectively removed chloramines from pool water, resulting in a 50% reduction in eye irritation complaints among users post-treatment.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing hypoiodous acid (HOI), and what factors influence its stability during synthesis?

HOI is synthesized via iodine (I₂) reactions with alkali hydroxides. A common method involves adding I₂ to cold, dilute sodium hydroxide (NaOH), producing sodium hypoiodite (NaIO), which hydrolyzes to HOI (Equations: 2NaOH + I₂ → NaIO + NaI + H₂O; NaIO + H₂O → NaOH + HOI) . Stability is highly pH-dependent: HOI rapidly disproportionates into iodides (I⁻) and iodates (IO₃⁻) under alkaline conditions (pH > 8) or upon heating. Researchers must use cold, neutral-to-acidic solutions and avoid prolonged storage to minimize decomposition .

Q. How can researchers confirm the presence and purity of HOI in solution given its instability?

Analytical methods include:

  • Iodometric titration : Quantify iodine species (HOI, I₂, I⁻) using sodium thiosulfate .
  • UV-Vis spectroscopy : Monitor absorption peaks at ~260 nm (HOI) and ~350 nm (I₃⁻) to distinguish species .
  • pH monitoring : Track decomposition via pH shifts, as HOI disproportionation releases H⁺ ions . Purity is assessed by comparing observed reaction yields with theoretical values and validating via iodate detection (e.g., barium chloride precipitation) .

Advanced Research Questions

Q. What experimental strategies are recommended to mitigate the rapid disproportionation of HOI in aqueous solutions?

Key strategies include:

  • pH control : Maintain solutions at pH 5–7 using buffer systems (e.g., phosphate buffers) to stabilize HOI .
  • Low-temperature storage : Perform reactions at 0–5°C to slow decomposition kinetics .
  • In situ generation : Use HOI immediately after synthesis, e.g., via iodine oxidation with ozone or electrochemical methods, to avoid storage-related degradation .
  • Additives : Introduce stabilizing agents like surfactants or coordinating ligands (e.g., crown ethers) to reduce iodine aggregation .

Q. How do pH variations affect the biocidal efficacy of HOI, and what analytical methods are used to quantify its active species under different conditions?

HOI exhibits superior bactericidal and virucidal activity at pH 5–7 due to its dominant presence as the protonated form (HOI), which penetrates microbial membranes more effectively than neutral I₂. At pH > 8, HOI decomposes into inactive iodate (IO₃⁻) and iodide (I⁻) . Analytical approaches include:

  • HPLC-UV : Separate and quantify iodine species (HOI, I₂, I⁻) using ion-pair chromatography .
  • Microbial assays : Compare log reduction values (LRVs) of E. coli or Bacillus subtilis under controlled pH to correlate biocidal activity with HOI concentration .

Q. What mechanistic insights explain HOI’s role in the rearrangement of tertiary propargylic alcohols to α-iodoenones?

HOI initiates electrophilic iodination of propargylic alcohols, forming iodirenium intermediates that undergo Wagner-Meerwein rearrangement. Key steps include:

  • Iodine activation : Sodium iodide (NaI) is oxidized in situ to HOI using Oxone® or H₂O₂ .
  • Electrophilic attack : HOI reacts with the alcohol’s triple bond, generating a cyclic iodirenium ion.
  • Rearrangement : Migratory insertion of the α-carbon yields α-iodoenones with >80% regioselectivity . Experimental validation involves NMR tracking of intermediates and DFT calculations to map transition states .

Q. Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported pKa values and stability constants for HOI?

Literature pKa values for HOI range from 10.5 to 11.0 due to:

  • Measurement techniques : Potentiometric vs. spectroscopic methods yield variations .
  • Temperature and ionic strength : Higher ionic strength (e.g., NaI presence) lowers apparent pKa by stabilizing IO⁻ . To resolve contradictions, standardize conditions (25°C, 0.1 M NaCl) and cross-validate using multiple methods (e.g., UV-Vis and conductometric titrations) .

Q. Experimental Design Considerations

Q. What protocols ensure reproducibility in HOI-dependent organic syntheses?

  • Stoichiometric control : Use 1.1–1.2 equivalents of NaI to avoid excess I₂ formation .
  • Oxygen exclusion : Conduct reactions under nitrogen to prevent HOI oxidation to iodate .
  • Real-time monitoring : Employ inline IR or Raman spectroscopy to track HOI concentration during reactions .

Properties

CAS No.

14332-21-9

Molecular Formula

HIO

Molecular Weight

143.912 g/mol

IUPAC Name

hypoiodous acid

InChI

InChI=1S/HIO/c1-2/h2H

InChI Key

GEOVEUCEIQCBKH-UHFFFAOYSA-N

SMILES

OI

Canonical SMILES

OI

Key on ui other cas no.

14696-98-1
14332-21-9

Related CAS

22468-64-0 (hydrochloride salt)

Synonyms

HOI
hypoiodite
hypoiodite ion
hypoiodous acid
hypoiodous acid, 131I-labeled
hypoiodous acid, potassium salt
hypoiodous acid, sodium salt

Origin of Product

United States

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